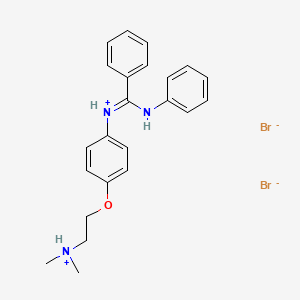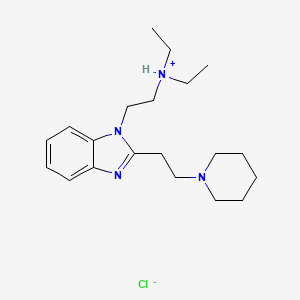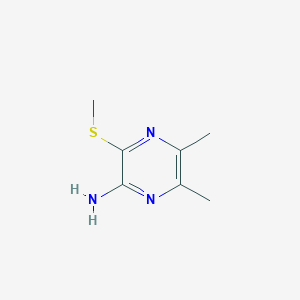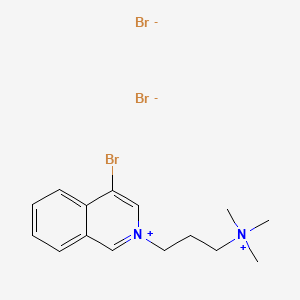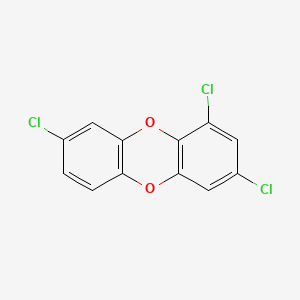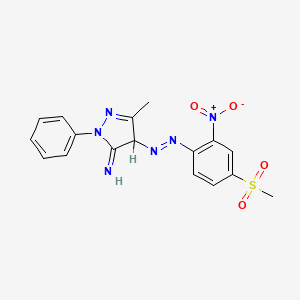
beta-L-Fucopyranosyl nitromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-L-Fucopyranosyl nitromethane: is a carbohydrate derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a nitromethane group attached to a beta-L-fucopyranosyl moiety, making it a valuable subject for research in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Fucopyranosyl nitromethane typically involves the reaction of an aldehyde with nitromethane in the presence of a base, such as sodium hydroxide, through a nitroaldol (Henry) reaction. This reaction is followed by dehydration to yield the nitroalkene. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous-flow reactors to enhance safety and efficiency, and employing heterogeneous catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: Beta-L-Fucopyranosyl nitromethane can undergo various chemical reactions, including:
Oxidation: The nitromethane group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The nitromethane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) are used to facilitate these reactions.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-L-Fucopyranosyl nitromethane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of novel materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of beta-L-Fucopyranosyl nitromethane involves its interaction with specific molecular targets, such as lectins. Lectins are proteins that recognize and bind to carbohydrate moieties. The binding of this compound to lectins can inhibit their function, which is crucial in processes like biofilm formation by bacteria . This interaction disrupts the bacterial cell’s ability to adhere to surfaces and form protective biofilms, making it more susceptible to antibacterial agents.
Comparison with Similar Compounds
- Beta-D-Fucopyranosyl nitromethane
- Alpha-L-Fucopyranosyl nitromethane
- Beta-L-Galactopyranosyl nitromethane
Comparison: Beta-L-Fucopyranosyl nitromethane is unique due to its specific beta-L-fucopyranosyl configuration, which imparts distinct binding properties with lectins compared to its alpha or beta-D counterparts. This unique configuration enhances its potential as a selective inhibitor of bacterial biofilm formation .
Properties
Molecular Formula |
C7H13NO6 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6R)-2-methyl-6-(nitromethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C7H13NO6/c1-3-5(9)7(11)6(10)4(14-3)2-8(12)13/h3-7,9-11H,2H2,1H3/t3-,4+,5+,6+,7+/m0/s1 |
InChI Key |
VKASWJUVZZNJIX-CQOGJGKDSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)C[N+](=O)[O-])O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)C[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


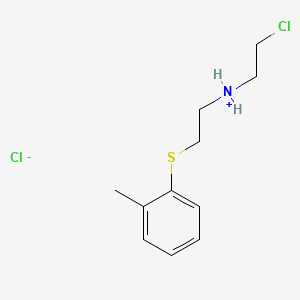
![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)
![Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate](/img/structure/B13787070.png)

